3-(2-Ethoxyethyl)pyrrolidine

Overview

Description

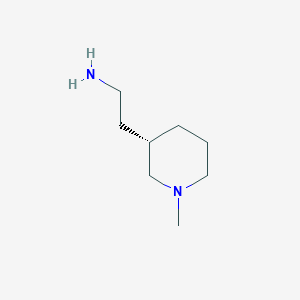

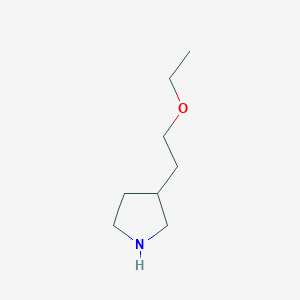

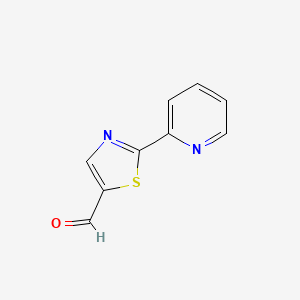

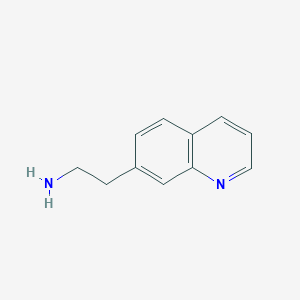

3-(2-Ethoxyethyl)pyrrolidine is a chemical compound with the formula C8H17NO. It contains a total of 27 bonds, including 10 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrolidine .

Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also includes a secondary amine (aliphatic), an ether (aliphatic), and a Pyrrolidine .Chemical Reactions Analysis

While specific chemical reactions involving 3-(2-Ethoxyethyl)pyrrolidine are not available, pyrrolidine rings are known to be involved in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Scientific Research Applications

Drug Discovery Versatile Scaffold

Pyrrolidine rings, including derivatives like “3-(2-Ethoxyethyl)pyrrolidine”, are often used as a versatile scaffold in drug discovery. They are known for their target selectivity, which allows for the development of bioactive molecules with specific actions. This characteristic makes them valuable in creating novel therapeutic agents .

Pharmacotherapy Antitumor Activity

Pyrrolidine derivatives have shown promise in pharmacotherapy, particularly in cancer treatment. Some compounds have exhibited potent antitumor activity, comparable or superior to standard drugs like doxorubicin. This suggests that “3-(2-Ethoxyethyl)pyrrolidine” could potentially be explored for its antitumor properties .

Analytical Chemistry Chromatography and Mass Spectrometry

In analytical chemistry, pyrrolidine derivatives can be used in chromatography and mass spectrometry for the separation, identification, and quantification of chemical compounds. Their unique properties may enhance the accuracy and efficiency of these analytical methods .

Biopharma Production Synthesis of Active Pharmaceutical Ingredients (APIs)

The pyrrolidine ring is a common feature in many active pharmaceutical ingredients (APIs). Its presence in “3-(2-Ethoxyethyl)pyrrolidine” could make it a candidate for the synthesis of APIs, contributing to the production of various medications .

Life Science Research Molecular Probes

In life science research, pyrrolidine derivatives can serve as molecular probes. They can be used to study biological processes by interacting with specific molecules within cells, providing insights into cellular functions and mechanisms .

Safety Controlled Environment and Cleanroom Solutions

The stability and reactivity of pyrrolidine derivatives can be leveraged in safety protocols within controlled environments and cleanrooms. They may be used in the development of safety measures or materials that help maintain the integrity of these specialized spaces .

Safety and Hazards

While specific safety and hazard information for 3-(2-Ethoxyethyl)pyrrolidine is not available, general safety measures for handling similar chemical compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives, which include 3-(2-ethoxyethyl)pyrrolidine, have been shown to possess several important biological activities . These activities suggest that 3-(2-Ethoxyethyl)pyrrolidine may interact with a variety of cellular targets.

Mode of Action

Pyrrolidine derivatives have been reported to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that 3-(2-Ethoxyethyl)pyrrolidine may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that 3-(2-Ethoxyethyl)pyrrolidine impacts multiple biochemical pathways

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in pyrrolidine derivatives, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that 3-(2-Ethoxyethyl)pyrrolidine may have favorable pharmacokinetic properties.

Result of Action

Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that 3-(2-Ethoxyethyl)pyrrolidine induces a variety of molecular and cellular changes

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors and the spatial orientation of substituents . This suggests that the action of 3-(2-Ethoxyethyl)pyrrolidine may be influenced by its molecular environment.

properties

IUPAC Name |

3-(2-ethoxyethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-10-6-4-8-3-5-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGCQZXMWOKOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309093 | |

| Record name | 3-(2-Ethoxyethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220038-50-5 | |

| Record name | 3-(2-Ethoxyethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Ethoxyethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)